N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide
Description
N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfonyl group, a pyridinylsulfanyl group, and an acetamide group. Its molecular formula is C22H26N2O2S2, and it has a molecular weight of 430.58 g/mol .
Properties
Molecular Formula |
C24H27N3O3S2 |
|---|---|
Molecular Weight |
469.6g/mol |
IUPAC Name |
2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-pyridin-2-ylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H27N3O3S2/c1-18-7-9-22(10-8-18)32(29,30)27(21-15-19(2)14-20(3)16-21)17-23(28)25-12-13-31-24-6-4-5-11-26-24/h4-11,14-16H,12-13,17H2,1-3H3,(H,25,28) |
InChI Key |
VNQFXKILOOTCRV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=N2)C3=CC(=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCSC2=CC=CC=N2)C3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide typically involves multi-step organic synthesis. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Key steps may include:
Formation of the Sulfonyl Aniline Intermediate: This involves the reaction of 3,5-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Preparation of the Pyridinylsulfanyl Intermediate: This step involves the reaction of 2-mercaptopyridine with an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and pyridinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or pyridinyl derivatives.
Scientific Research Applications
N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide: shares structural similarities with other sulfonyl aniline derivatives and pyridinylsulfanyl compounds.
Sulfonyl Aniline Derivatives: Compounds such as 4-methyl-N-(3,5-dimethylphenyl)benzenesulfonamide.
Pyridinylsulfanyl Compounds: Compounds such as 2-(2-pyridinylsulfanyl)ethanol.
Uniqueness
The uniqueness of N2-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[2-(pyridin-2-ylsulfanyl)ethyl]glycinamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both sulfonyl and pyridinylsulfanyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and development .
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